molecular formula C17H18N6O2 B11246102 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11246102
M. Wt: 338.4 g/mol
InChI Key: IPMFECWWSCBCOE-UHFFFAOYSA-N
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Description

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide: is a complex heterocyclic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a cinnoline ring fused with a triazolopyridine ring.
  • The presence of a ketone group (3-oxo) and an acetamide moiety adds further complexity.

Preparation Methods

Synthetic Routes:

  • Condensation Reaction Approach

    • Starting from commercially available precursors, the compound can be synthesized via a condensation reaction.
    • The ketone group in the cinnoline ring reacts with an amine (e.g., triazolopyridine amine) to form the desired compound.
    • Reaction conditions involve suitable solvents, catalysts, and temperature control.
  • Industrial Production

    • Large-scale production typically involves optimized batch or continuous processes.
    • Precursor availability, cost-effectiveness, and scalability are key considerations.

Chemical Reactions Analysis

Reactions:

    Oxidation: The ketone group can undergo oxidation reactions.

    Substitution: The acetamide group is susceptible to nucleophilic substitution.

    Reduction: Reduction of the ketone or other functional groups may occur.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Substitution: Ammonia or amines.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:

  • Reduction of the ketone yields the corresponding alcohol.
  • Substitution at the acetamide nitrogen leads to various derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for novel heterocyclic compounds.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Screening for drug candidates.

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

    Targets: Molecular targets could include enzymes, receptors, or cellular pathways.

    Pathways: Further research is needed to elucidate specific mechanisms.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Explore other cinnoline-triazolopyridine hybrids.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C17H18N6O2/c24-16(18-10-15-20-19-14-7-3-4-8-22(14)15)11-23-17(25)9-12-5-1-2-6-13(12)21-23/h3-4,7-9H,1-2,5-6,10-11H2,(H,18,24)

InChI Key

IPMFECWWSCBCOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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